molecular formula C15H15N B126399 (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 180272-45-1

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B126399
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be studied. This can include its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Racemization and Enantioselectivity

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been a focus of research due to its racemization and enantioselectivity applications. A study demonstrated a one-pot racemization process of this compound, which is a key intermediate in the preparation of the antimuscarinic agent Solifenacin. The racemization process is critical for recycling the waste R enantiomer, making it industrially significant (Bolchi et al., 2013).

Stereochemistry in Catalysis

Research into optically active diaryl tetrahydroisoquinoline derivatives has provided insights into their stereochemistry, which is relevant for their use as catalysts. Studies have elucidated the conformational aspects of these compounds, contributing to the understanding of stereocontrol in catalytic processes (Naicker et al., 2011).

Local Anesthetic Activity

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their local anesthetic activity. Research has shown that these compounds exhibit high local anesthetic potential, outperforming lidocaine in some cases. The study also assessed their acute toxicity and structure–toxicity relationship, making these compounds promising drug candidates (Azamatov et al., 2023).

Synthesis and Stereochemical Studies

There has been significant research into the synthesis and stereochemical studies of phenyl-substituted 1,2,3,4-tetrahydroisoquinoline derivatives. These studies are crucial for developing synthetic pathways and understanding the molecular configurations of these compounds, which have implications in pharmaceutical chemistry (Heydenreich et al., 2003).

Anticancer Research

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied as potential anticancer agents. Research has focused on synthesizing substituted tetrahydroisoquinolines with various modifications to explore their biological properties, including antitumor activities (Redda et al., 2010).

Safety And Hazards

The safety and hazards of the compound would be assessed. This can include its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis.


I hope this general information is helpful. If you have a specific question about “(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline” or another compound, feel free to ask!


properties

IUPAC Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362553
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

180272-45-1
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
4
Citations
M Ludwig, H Beer, H Lotter, KT Wanner - Tetrahedron: Asymmetry, 1997 - Elsevier
The title compounds (S)-(+)- 8 and (R)-(−)- 8 have been prepared by an asymmetric synthesis that is based on stereoselective additions to the chiral N-acylisoquinoliniumion3. The …
Number of citations: 15 www.sciencedirect.com
R Naito, Y Yonetoku, Y Okamoto… - Journal of medicinal …, 2005 - ACS Publications
In the course of continuing efforts to develop potent and bladder-selective muscarinic M 3 receptor antagonists, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate …
Number of citations: 162 pubs.acs.org
NC Niphade, KM Jagtap, AC Mali, PV Solanki… - Monatshefte für Chemie …, 2011 - Springer
The development of an efficient and economic one-pot process, in which the configuration of the chiral centers of the starting materials is retained, for the preparation of highly pure …
Number of citations: 5 link.springer.com
L Ducrot - 2022 - theses.fr
Pour faire face à la forte demande en amines des industries pharmaceutiques, agrochimiques et plus généralement des industries de chimie fine et de gros tonnages, de nouveaux …
Number of citations: 8 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.